5,7-Dimethylisatin, 3-thiosemicarbazone
Description
Historical Context and Evolution of Isatin (B1672199) and Thiosemicarbazone in Medicinal Chemistry
The journey of isatin (1H-indole-2,3-dione) in science began in 1840 when it was first obtained through the oxidation of indigo (B80030) dye. plos.org Initially explored for its properties as a dye and chemical reagent, its versatile reactivity soon made it a valuable building block in organic synthesis. nih.gov The isatin core possesses a unique combination of a ketone and a γ-lactam moiety fused to a benzene (B151609) ring, allowing for chemical modifications at several positions. nih.gov This structural versatility led to the synthesis of numerous derivatives, which were subsequently found to exhibit a remarkable range of biological properties, including antimicrobial, antiviral, anticonvulsant, and anticancer activities. researchgate.net
Concurrently, thiosemicarbazones, which are derivatives of thiosemicarbazide (B42300), were also carving out their own niche in medicinal chemistry. plos.org Recognized for their potent metal-chelating properties via their nitrogen and sulfur atoms, they were investigated for various therapeutic applications. Early research highlighted their effectiveness as antitubercular and antiviral agents. researchgate.net The ability of the thiosemicarbazone moiety to coordinate with metal ions is believed to be a key component of its mechanism of action in various biological systems. nih.gov
The logical progression was to combine these two pharmacologically privileged scaffolds. By condensing the C-3 carbonyl group of the isatin ring with the primary amine of a thiosemicarbazide, researchers created isatin-thiosemicarbazone hybrids. This molecular hybridization aimed to synergize the biological effects of both components, leading to the development of novel compounds with enhanced potency and broader activity spectra. researchgate.netresearchgate.net
Rationale for Investigating 5,7-Dimethylisatin (B1329215), 3-thiosemicarbazone Derivatives in Contemporary Research
The scientific rationale for investigating specific derivatives like 5,7-Dimethylisatin, 3-thiosemicarbazone is rooted in the principles of structure-activity relationship (SAR) studies. SAR explores how modifying the chemical structure of a compound affects its biological activity. For the isatin-thiosemicarbazone scaffold, substitutions on the aromatic ring of the isatin moiety are a critical area of research for optimizing the molecule's therapeutic potential. nih.gov
The introduction of two methyl (-CH₃) groups at the C-5 and C-7 positions of the isatin ring is a deliberate chemical modification intended to alter the compound's physicochemical properties. Key rationales include:
Modulation of Lipophilicity: Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a crucial parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The addition of methyl groups generally increases a molecule's lipophilicity. An increase in lipophilicity can enhance the compound's ability to permeate cellular membranes, potentially leading to improved cellular uptake and greater interaction with intracellular targets. nih.gov
Steric and Electronic Effects: The placement of substituents can introduce steric hindrance or alter the electron distribution of the aromatic ring. These changes can influence how the molecule binds to biological targets such as enzymes or receptors. The dimethyl substitution pattern at positions 5 and 7 specifically may orient the molecule within a binding pocket in a more favorable conformation for potent inhibitory activity compared to unsubstituted or monosubstituted analogs.
Research on various substituted isatin-thiosemicarbazones has demonstrated that the nature and position of the substituent group have a profound impact on biological efficacy. For example, the introduction of a nitro group (NO₂) or a fluorine atom (-F) at the C-5 position has been shown to significantly influence the compound's activity profile. nih.gov Therefore, the investigation of the 5,7-dimethyl derivative is a logical step in the systematic exploration of the isatin-thiosemicarbazone chemical space to identify compounds with potentially superior potency or novel mechanisms of action.
Research Findings on Substituted Isatin-Thiosemicarbazone Derivatives
While specific, peer-reviewed research data on the biological activity of this compound is limited in widely accessible literature, the study of related analogs provides crucial context for its investigation. The following table summarizes findings for other substituted isatin-thiosemicarbazones, illustrating the impact of modifications on the isatin ring.
| Compound/Derivative | Substituent(s) on Isatin Ring | Biological Activity Investigated | Key Finding (Example) | Reference |
|---|---|---|---|---|
| Isatin, 3-thiosemicarbazone | -H (Unsubstituted) | Antiviral | Demonstrated high activity against neurovaccinia virus infection in early studies. | researchgate.net |
| 5-Fluoroisatin, 3-thiosemicarbazone | 5-Fluoro | Anticancer (P-gp expressing cells) | Showed greater selectivity for P-glycoprotein-expressing cells compared to the unsubstituted analog. | researchgate.net |
| 5-Nitroisatin (B147319), 3-thiosemicarbazone derivative (PA-Int5) | 5-Nitro | Anti-inflammatory / Anti-nociceptive | The presence of the nitro group was noted as important for increasing biological activities. | nih.gov |
| 1-Ethylisatin, 3-thiosemicarbazone | 1-Ethyl (on ring Nitrogen) | Antiviral | Found to have significantly higher activity against vaccinia virus compared to the unsubstituted parent compound. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)iminothiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-5-3-6(2)8-7(4-5)9(10(16)13-8)14-15-11(12)17/h3-4,13,16H,1-2H3,(H2,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDJZMISNHTPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)O)N=NC(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 5,7 Dimethylisatin, 3 Thiosemicarbazone Derivatives
Influence of Substitution Patterns on the Isatin (B1672199) Ring
The isatin scaffold is a versatile platform for modification, with positions C-4, C-5, C-6, and C-7 being common targets for substitution to modulate the electronic properties, lipophilicity, and steric profile of the molecule.
Role of Methyl Groups at C-5 and C-7 Positions on Biological Efficacy
The presence of methyl groups at the C-5 and C-7 positions of the isatin ring, as seen in the parent compound 5,7-Dimethylisatin (B1329215), 3-thiosemicarbazone, plays a significant role in defining its biological profile. It has been reported that substitutions at the C-5 and C-7 positions of the isatin ring can lead to higher anti-inflammatory activity compared to substitutions at other positions. nih.gov
In a study investigating the cytotoxicity of various dimethylisatin derivatives, it was observed that while the dimethylisatin precursor itself was relatively inactive, its conversion to a thiosemicarbazone Schiff base resulted in moderate activity. researchgate.net Further cyclization of this thiosemicarbazone derivative led to even greater cytotoxic activity, indicating that the 5,7-dimethylisatin core is a viable scaffold for generating potent bioactive molecules. researchgate.net The sulfur atom of the thiosemicarbazone moiety was highlighted as playing an important role in this observed bioactivity. researchgate.net These findings suggest that the methyl groups at C-5 and C-7 contribute to a favorable structural foundation which, when combined with an appropriate thiosemicarbazone side chain, can yield compounds with significant biological efficacy.
Impact of Electron-Donating and Electron-Withdrawing Substituents at Specific Positions (C-4, C-5, C-6, C-7)
The nature of substituents on the aromatic ring of isatin profoundly influences the biological activity of its thiosemicarbazone derivatives. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been shown to modulate efficacy, and the position of these substituents is critical.
Electron-Donating Groups (EDGs): Generally, EDGs such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) can enhance the biological activity of isatin derivatives. For instance, in a series of isoxazole-substituted isatin derivatives, compounds bearing EDGs exhibited better anticonvulsant activity compared to those with EWGs. researchgate.net This enhancement is attributed to the presence of an extra electron donor atom that may facilitate additional bonding interactions at the receptor site. researchgate.net
Electron-Withdrawing Groups (EWGs): Conversely, EWGs like halogens (-F, -Cl, -Br) and nitro groups (-NO₂) often increase the potency of isatin thiosemicarbazones, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity: The incorporation of an EWG at the C-5 position has been shown to enhance antibacterial activity. nih.gov Studies on fluorinated derivatives revealed remarkable activity against both gram-negative bacteria and fungi, suggesting that small-to-medium-sized halogens with electron-withdrawing and lipophilic properties can increase anti-Salmonella activity. nih.gov
Anticancer Activity: The presence of a nitro group, a strong EWG, has been noted to play an important role in increasing the biological activities of isatin-thiosemicarbazone derivatives. nih.gov In one study, a 5-nitroisatin (B147319) derivative demonstrated potent activity. nih.gov
Tyrosinase Inhibition: A study of 5-substituted isatin thiosemicarbazones evaluated their inhibitory effects on mushroom tyrosinase. The series included derivatives with both EDGs (-CH₃, -OCH₃) and EWGs (-F, -Cl, -NO₂, -OCF₃). The inhibitory concentrations (IC₅₀) varied, indicating that the electronic nature of the substituent at the C-5 position directly modulates the interaction with the enzyme. researchgate.net
The C-5 position is frequently cited as a favorable site for modification, as substitutions here can effectively control the electronic effects and lipophilicity of the entire molecule. nih.gov
Table 1: Effect of Isatin Ring Substituents on Biological Activity
| Position | Substituent Type | Example Group | Observed Effect on Biological Activity | Reference |
|---|---|---|---|---|
| C-5, C-7 | Electron-Donating | -CH₃ | Can lead to higher anti-inflammatory activity. | nih.gov |
| General | Electron-Donating | -OH, -OCH₃ | Associated with better anticonvulsant activity. | researchgate.net |
| C-5 | Electron-Withdrawing | -NO₂ | Important for increasing general biological activities. | nih.gov |
| C-5 | Electron-Withdrawing | Halogens (-F, -Cl) | Enhances antibacterial and antifungal activity. | nih.gov |
Contribution of the Thiosemicarbazone Arm to Bioactivity
The thiosemicarbazone moiety is not merely a passive linker but is intrinsically vital to the biological activity of these compounds, primarily through its ability to chelate metal ions.
Significance of the Thioamide and Hydrazine (B178648) Linkages
The biological activity of thiosemicarbazones is intrinsically linked to their structure, which features a conjugated system involving the thioamide (-NH-C(=S)-) and hydrazine (-NH-N=C-) linkages. This arrangement creates a potent N,N,S-tridentate donor set that is considered essential for their biological activities. nih.gov
The thioamide group, with its C=S bond, and the azomethine nitrogen from the hydrazine linkage are crucial for the metal-chelating properties of these molecules. nih.gov Thiosemicarbazones typically bind to metal ions as bidentate N,S-donor ligands, forming stable five-membered chelate rings. mdpi.com This chelation is a key aspect of their mechanism of action, as it can lead to the inhibition of crucial enzymes like ribonucleotide reductase, which is vital for DNA synthesis and repair. nih.gov The fragmentation patterns of these molecules in mass spectrometry often involve the cleavage of the exocyclic N-N and NH-CS bonds, underscoring the importance of these linkages to the structural integrity of the thiosemicarbazone arm. researchgate.net Structure-activity relationship studies of related compounds have confirmed that the thiosemicarbazone part is an important core for antitubercular activity. nih.gov
Effects of N(4)-Substitutions on Compound Potency and Selectivity
Modifications at the terminal N(4)-nitrogen of the thiosemicarbazone side chain have a profound impact on the potency and selectivity of the compounds. The nature of the substituent at this position—whether it is unsubstituted (proton), alkyl, or aryl—can dramatically alter the biological profile.
Studies have shown that N(4)-phenyl substituted thiosemicarbazone derivatives often exhibit significantly higher activity than their N(4)-alkyl, N(4)-cycloalkyl, or N(4)-unsubstituted counterparts. nih.gov The type and position of various substituents on this phenyl ring are also critical for modulating activity. nih.gov
In a study on urease inhibition, a series of N(4)-substituted isatin-3-thiosemicarbazones were synthesized and evaluated. The results showed that compounds with electron-withdrawing groups on the N(4)-phenyl ring were potent inhibitors. For example, the compounds with 2-chlorophenyl and 2-bromophenyl substitutions at N(4) were the most potent, with IC₅₀ values of 20.6 µM, which was superior to the standard inhibitor thiourea (B124793) (IC₅₀ = 21.0 µM). researchgate.netnih.gov This suggests that the electronic properties of the N(4)-substituent can enhance the interaction with the target enzyme. nih.gov
Furthermore, substitutions at the N(4)-position have been shown to influence selectivity. In the context of multidrug-resistant cancer cells, structural variations on the N(4)-phenyl ring of isatin-β-thiosemicarbazones yielded compounds with greater selectivity. An N(4)-(4'-nitrophenyl) derivative was 8.3-fold selective, while an N(4)-(4'-tert-butylphenyl) analog was 14.8-fold selective, a significant improvement over the lead compound. researchgate.net This highlights the critical role of the N(4)-substituent in fine-tuning both the potency and the selective targeting of these agents.
Table 2: Influence of N(4)-Substitution on Urease Inhibitory Activity
| Compound | N(4)-Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2a | 2-Chlorophenyl | 20.6 | nih.gov |
| 2b | 3-Chlorophenyl | 25.3 | nih.gov |
| 2e | 2-Methylphenyl | 31.5 | nih.gov |
| 2f | 2-Bromophenyl | 20.6 | nih.gov |
| Thiourea (Standard) | - | 21.0 | nih.gov |
Stereochemical Factors in Isatin-Thiosemicarbazones
The biological activity of isatin-thiosemicarbazones is also governed by their three-dimensional structure. These molecules can exist as geometric isomers (E/Z) due to the restricted rotation around the C=N double bond formed between the isatin C-3 carbon and the hydrazine nitrogen.
The condensation reaction between isatin and thiosemicarbazide (B42300) is reported to be stereoselective, predominantly yielding the Z-isomer. researchgate.net This preference is stabilized by the formation of an intramolecular hydrogen bond between the N(2)-H proton of the hydrazine linker and the C(2)-carbonyl oxygen of the isatin ring. nih.gov This hydrogen bond creates a stable six-membered ring, which forces the isatin and thiosemicarbazone moieties to be essentially coplanar. nih.gov This planarity is a key structural feature that can influence how the molecule interacts with its biological targets.
Analysis of Z/E Isomerism and its Correlation with Biological Profiles
Research into the synthesis and structural elucidation of isatin-β-thiosemicarbazones has consistently revealed a strong preference for the formation of the Z-isomer. The condensation reaction between a substituted isatin and a thiosemicarbazide derivative stereoselectively yields the Z-isomer. nih.gov This preference is attributed to the formation of an intramolecular hydrogen bond between the N3 proton of the thiosemicarbazone moiety and the oxygen atom (O1) of the isatin ring. nih.gov This interaction creates a stable six-membered ring, rendering the isatin and thiosemicarbazone moieties essentially coplanar and locking the molecule in the Z-configuration. nih.gov Theoretical calculations have further substantiated these experimental findings, indicating that the Z-isomers are energetically more stable than their corresponding E-isomers. researchgate.net
The inherent stability and predominant formation of the Z-isomer suggest that this configuration is likely the biologically active form for this class of compounds. The planarity and rigidity imposed by the intramolecular hydrogen bond in the Z-isomer may facilitate optimal binding to biological targets. However, a comprehensive analysis directly comparing the biological activities of the isolated Z and E isomers of 5,7-Dimethylisatin, 3-thiosemicarbazone derivatives is not extensively documented in the current scientific literature. Such studies would be invaluable for definitively concluding the impact of this geometric isomerism on the biological profiles of these compounds.
Below is a data table summarizing the observed isomeric preference for isatin-β-thiosemicarbazone derivatives based on available research.
| Derivative Class | Predominant Isomer | Method of Determination | Stabilizing Factor | Reference |
| Isatin-β-thiosemicarbazones | Z-isomer | X-ray Crystallography | Intramolecular H-bond (N3-H···O1) | nih.gov |
| N-methylisatin-3-(4-phenyl)semicarbazone | Z-isomer | Theoretical Calculations | Lower energy state | researchgate.net |
The consistent observation of the Z-isomer across various isatin-β-thiosemicarbazone derivatives strongly implies its significance for biological activity. Future research focusing on the synthesis or isolation and subsequent biological evaluation of the less stable E-isomer would be instrumental in fully elucidating the structure-activity relationship related to Z/E isomerism in this promising class of compounds.
Mechanistic Investigations of 5,7 Dimethylisatin, 3 Thiosemicarbazone Action at a Cellular Level
Induction of Apoptosis Pathways
Apoptosis is a critical process of programmed cell death that is often dysregulated in cancer. 5,7-Dimethylisatin (B1329215), 3-thiosemicarbazone is understood to trigger this process through multiple interconnected pathways. The anticancer action of thiosemicarbazones often involves the induction of apoptosis. mdpi.com
Activation of the Mitochondrial Intrinsic Apoptotic Cascade
Evidence from related compounds strongly suggests that 5,7-Dimethylisatin, 3-thiosemicarbazone likely initiates apoptosis through the mitochondrial, or intrinsic, pathway. This pathway is centered on the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors. Studies on a thiosemicarbazone derivative, referred to as DM(tsc)T, demonstrated a loss of mitochondrial membrane potential in treated cancer cells, a key indicator of the mitochondrial-mediated pathway being activated. nih.gov Further supporting this, investigations into nickel(II) complexes of N-substituted isatin (B1672199) thiosemicarbazones revealed that these compounds induce apoptosis via the mitochondrial signaling pathway. nih.gov This process typically involves the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov The generation of reactive oxygen species (ROS) is another mechanism by which some thiosemicarbazone complexes can disrupt mitochondria and trigger apoptosis. acs.org
Modulation of Caspase-Dependent and Caspase-Independent Cell Death
The apoptotic signal, once initiated, is executed by a family of proteases called caspases. Research indicates that isatin-thiosemicarbazone derivatives can engage these caspase-dependent pathways. For instance, a nickel(II) isatin-thiosemicarbazone complex was shown to activate caspase-3, a key executioner caspase, in myeloma cells. nih.gov The release of cytochrome c into the cytoplasm leads to the formation of the apoptosome and subsequent activation of caspase-9, which in turn activates caspase-3. plos.org
In addition to the well-defined caspase-dependent route, cell death can also occur through caspase-independent mechanisms. This alternative pathway involves the release of other mitochondrial proteins, such as apoptosis-inducing factor (AIF) and endonuclease G (Endo G), which translocate to the nucleus and cause DNA fragmentation without the involvement of caspases. plos.orgmdpi.comnih.gov While direct evidence for this compound is pending, the dual nature of apoptotic induction is a known phenomenon for various anticancer agents, suggesting it as a plausible, yet unconfirmed, aspect of its mechanism. mdpi.com
Regulation of Pro-apoptotic (e.g., Bax) and Anti-apoptotic Protein Expression
The commitment to mitochondrial-mediated apoptosis is tightly controlled by the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Pro-apoptotic members like Bax promote mitochondrial outer membrane permeabilization, while anti-apoptotic members like Bcl-2 inhibit this process. Studies on a nickel(II) isatin-thiosemicarbazone complex demonstrated a clear shift in this balance, favoring cell death. nih.gov Specifically, treatment with the complex led to an up-regulation of the pro-apoptotic Bax protein and a down-regulation of the anti-apoptotic Bcl-2 protein. nih.gov This alteration in the Bax/Bcl-2 ratio is a critical event that facilitates the release of cytochrome c and commits the cell to apoptosis.
Cell Cycle Arrest and Progression Modulation
In addition to inducing apoptosis, this compound and its analogues can interfere with the cancer cell cycle, a fundamental process that allows for cell division and proliferation. Deprivation of essential metals like iron by chelating agents, a known property of thiosemicarbazones, can lead to G1/S phase cell cycle arrest. acs.org
Experimental findings have confirmed this mode of action for related compounds. Treatment of metastatic prostate cancer (PC-3) cells with a thiosemicarbazone derivative (DM(tsc)T) resulted in cell cycle arrest in the G0/G1 phase after 72 hours. nih.gov Similarly, a nickel(II) isatin-thiosemicarbazone complex was found to induce cell cycle arrest at the G1 phase in myeloma cells. nih.gov By halting the cell cycle at this checkpoint, the compound prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their proliferation. acs.org
Interactions with Key Cellular Targets
The biological activity of thiosemicarbazones is often attributed to their ability to chelate metal ions and interact with essential enzymes.
Inhibition of Ribonucleotide Reductase Activity
One of the most well-documented targets of α-(N)-heterocyclic thiosemicarbazones is the enzyme ribonucleotide reductase (RNR). nih.govnih.gov RNR is a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are the necessary building blocks for DNA synthesis and repair. nih.govcapes.gov.br The enzyme's activity is dependent on a dinuclear iron center within its R2 subunit. nih.gov
Thiosemicarbazones, being potent iron chelators, are believed to exert their inhibitory effect by binding to the iron within the RNR enzyme, thereby inactivating it. acs.orgnih.gov This action depletes the pool of deoxyribonucleotides available to the cell, which in turn halts DNA replication and induces G1/S phase cell cycle arrest, ultimately inhibiting cancer cell proliferation. acs.org The compound Triapine, a thiosemicarbazone that has entered clinical trials, is a well-known inhibitor of RNR activity. acs.orgnih.gov Given this established mechanism for the broader class of thiosemicarbazones, it is highly probable that this compound also functions, at least in part, by inhibiting ribonucleotide reductase.
Targeting of Topoisomerase II
This compound, as a member of the broader class of thiosemicarbazones, is understood to exert part of its cytotoxic effects through the inhibition of topoisomerase II. mdpi.com Topoisomerases are critical enzymes that modulate the topology of DNA, playing a key role in processes like DNA replication, transcription, and chromosome segregation. Topoisomerase IIα, in particular, is a well-established target for anticancer drugs.
Thiosemicarbazones, especially when complexed with metal ions like copper, have demonstrated significant inhibitory activity against topoisomerase IIα. nih.gov These compounds can act as catalytic inhibitors, meaning they interfere with the enzyme's ability to complete its catalytic cycle of DNA cleavage and religation. This inhibition prevents the enzyme from relaxing supercoiled DNA, which leads to the accumulation of DNA strand breaks and ultimately triggers cell death pathways. nih.govyoutube.com The interaction is often more potent in the form of a metal complex, which can be over an order of magnitude more effective at inhibition than the thiosemicarbazone ligand alone. nih.gov
While some thiosemicarbazones have been investigated as potential topoisomerase IIα poisons—agents that stabilize the transient DNA-enzyme complex, leading to permanent DNA breaks—studies on related compounds like Dp44mT suggest that the primary mechanism is more likely catalytic inhibition rather than poisoning.
Induction of DNA Damage
A significant consequence of topoisomerase II inhibition and other cellular interactions of this compound is the induction of DNA damage. The inability of the cell to properly manage DNA topology during replication and transcription leads to the formation of single- and double-strand breaks. youtube.com
Studies on various thiosemicarbazone derivatives confirm their genotoxic potential. springermedizin.de The interaction of these compounds with DNA can be multifaceted. Some isatin thiosemicarbazone derivatives have been shown to bind to DNA, likely through the coupling of their π orbitals with the π orbitals of the DNA base pairs. mdpi.com Furthermore, the generation of reactive oxygen species (ROS) by these compounds can lead to oxidative DNA damage. nih.gov Electrophoresis studies have shown that metal complexes of thiosemicarbazones can cleave DNA through an oxidative pathway. nih.gov This accumulation of DNA damage serves as a powerful signal to initiate apoptosis, or programmed cell death, particularly in rapidly proliferating cancer cells that are more susceptible to such insults.
Modulation of p53 Signaling and MDM2 Interaction
The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage. Following genotoxic stress induced by compounds like this compound, p53 is activated and stabilized. This activation can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the initiation of apoptosis.
A key regulator of p53 is the murine double minute 2 (MDM2) protein, which binds to p53 and targets it for degradation. nih.gov A promising strategy in cancer therapy is to inhibit the p53-MDM2 interaction, thereby stabilizing and reactivating p53's tumor-suppressive functions. Research on related thiosemicarbazone derivatives has shown they can indeed modulate this pathway. For instance, a 5-methoxyisatin (B1196686) thiosemicarbazone derivative was found to bind to the p53 sub-pocket of MDM2, effectively blocking the p53–MDM2 interaction and leading to the stabilization and increased half-life of p53. This disruption restores the function of mutant p53, highlighting a potential mechanism for this compound.
| Pathway Component | Role in Cancer | Effect of Thiosemicarbazone Action |
| p53 | Tumor suppressor; initiates apoptosis/cell cycle arrest. | Stabilized and activated. |
| MDM2 | Negative regulator of p53; promotes its degradation. | Interaction with p53 is inhibited. |
| Cellular Outcome | Uncontrolled cell proliferation. | Cell cycle arrest and/or apoptosis. |
Inhibition of Bacterial Cell Division Proteins (e.g., FtsZ)
Beyond its anticancer properties, this compound also holds potential as an antimicrobial agent, a characteristic common to many isatin derivatives. This activity is partly attributed to the inhibition of essential bacterial proteins, such as Filamenting temperature-sensitive mutant Z (FtsZ).
FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a crucial protein in bacterial cell division. It polymerizes at the future division site to form the Z-ring, a structure that acts as a scaffold for the assembly of other cell division proteins. The proper function of the Z-ring is essential for bacterial cytokinesis. Small molecules that perturb FtsZ assembly can inhibit bacterial proliferation and induce cell death. These inhibitors can act by either destabilizing FtsZ protofilaments or by causing their hyperstability, both of which disrupt the dynamic nature of the Z-ring required for cell division. Given that FtsZ is a validated target for antibacterial agents, the inhibition of this protein represents a plausible mechanism for the antibacterial effects observed with isatin thiosemicarbazones.
| FtsZ Inhibitor Class | Mechanism of Action | Consequence for Bacterium |
| Destabilizing Agents | Prevent or disrupt the polymerization of FtsZ into protofilaments. | Z-ring formation is inhibited, leading to filamentation and cell death. |
| Stabilizing Agents | Induce hyperstability of FtsZ filaments through increased lateral association. | The dynamic disassembly of the Z-ring is prevented, halting cell division. |
Role of Reactive Oxygen Species (ROS) Generation and Oxidative Stress
A central mechanism underpinning the anticancer activity of this compound is the induction of oxidative stress through the generation of reactive oxygen species (ROS). Cancer cells often exhibit a higher basal level of ROS compared to normal cells due to their altered metabolism and increased metabolic rate. This elevated baseline makes them more vulnerable to further increases in oxidative stress induced by external agents.
Thiosemicarbazones, particularly when chelated with transition metals like iron or copper, are highly effective at generating ROS. This process disrupts the delicate redox balance within the cancer cell, overwhelming its antioxidant capacity. The resulting oxidative stress leads to widespread cellular damage, including lipid peroxidation, protein damage, and, as mentioned previously, oxidative DNA damage. This cascade of events is a potent trigger for apoptosis. The ability of thiosemicarbazones to induce ROS-mediated apoptosis is considered a primary driver of their cytotoxic effects against various cancer cell lines.
Autophagy Induction as a Therapeutic Mechanism
Autophagy is a cellular self-degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for breakdown and recycling. This process can have a dual role in cancer: it can promote survival under stress but can also lead to a form of programmed cell death known as autophagic cell death.
Computational and in Silico Approaches in the Study of 5,7 Dimethylisatin, 3 Thiosemicarbazone
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding the interaction between a ligand, such as 5,7-Dimethylisatin (B1329215), 3-thiosemicarbazone, and a biological receptor, typically a protein or enzyme.
Molecular docking simulations are widely employed to predict how isatin-thiosemicarbazone derivatives, including 5,7-Dimethylisatin, 3-thiosemicarbazone, bind to the active sites of various biological targets. These simulations calculate the binding affinity, often expressed as a binding energy score (in kcal/mol), which estimates the strength of the ligand-receptor interaction. mdpi.com Lower binding energy values typically indicate a more stable and favorable interaction.
Studies on structurally related isatin-thiosemicarbazones have identified several potential protein targets. For instance, docking studies have explored their inhibitory potential against enzymes like tyrosinase, phosphoinositide 3-kinase (PI3K), and dihydrofolate reductase. researchgate.netrsc.orgrsc.org In one study, a 4-nitro substituted isatin (B1672199)–triazole based bis-thiosemicarbazone showed a high binding energy of -10.3 kcal/mol with the anticancer target phosphoinositide 3-kinase (PI3K). rsc.orgrsc.org Another investigation on different thiosemicarbazone derivatives revealed potential inhibition of targets like Glutamine amidotransferase GatD and Beta-lactamase class A, with binding affinities reaching -8.0819 kcal/mol and -8.2237 kcal/mol, respectively. samipubco.com
The presence of the 5,7-dimethyl groups on the isatin core of this compound is expected to enhance its lipophilicity, which can influence its interaction with hydrophobic pockets within a receptor's active site. This modification can lead to improved binding affinity compared to the unsubstituted parent compound.
Table 1: Examples of Molecular Docking Results for Structurally Related Thiosemicarbazones
| Compound Class | Biological Target | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| Isatin-triazole bis-thiosemicarbazone | Phosphoinositide 3-kinase (PI3K) | -10.3 rsc.orgrsc.org |
| Thiosemicarbazone Metal Complex | Glutamine amidotransferase GatD | -8.0819 samipubco.com |
| Thiosemicarbazone Metal Complex | Beta-lactamase class A | -8.2237 samipubco.com |
| Thiosemicarbazone Derivative | Transforming Growth Factor Beta (Tgf-β) | -8.4 mdpi.com |
This table is interactive. Click on the headers to sort the data.
Beyond predicting binding affinity, molecular docking elucidates the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the molecule's biological activity. For isatin-thiosemicarbazones, common interactions include:
Hydrogen Bonds: The thiosemicarbazone moiety contains several hydrogen bond donors (N-H groups) and acceptors (C=S and C=N groups), which can form strong hydrogen bonds with amino acid residues in the receptor's active site. For example, docking studies of novel thiosemicarbazone derivatives with the ADAMTS5 enzyme showed hydrogen bond formation with GLU411 and THR378 residues. nih.gov
Hydrophobic Interactions: The aromatic isatin ring and the methyl groups of this compound can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues. The methyl groups at positions 5 and 7 are particularly significant for enhancing these interactions within hydrophobic pockets of a target protein.
Pi-Pi Stacking: The planar aromatic isatin core can interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan through pi-pi stacking interactions. nih.gov
These interactions collectively determine the orientation and stability of the compound within the binding site, providing a structural basis for its potential mechanism of action.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a powerful tool for analyzing the intrinsic properties of a molecule like this compound, offering deep insights into its stability, reactivity, and electronic characteristics. rsc.orgrsc.org
DFT calculations are used to determine the distribution of electrons within a molecule and to identify regions that are susceptible to chemical reactions. Key parameters derived from DFT include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are valuable for predicting how the molecule will interact with other molecules and biological targets.
For isatin-thiosemicarbazone analogues, DFT studies have shown that the nature and position of substituents on the isatin ring significantly influence the electron distribution in the frontier orbitals. researchgate.net Electron-donating groups, such as the methyl groups in this compound, can raise the HOMO energy level, potentially enhancing certain types of reactivity.
Studies on related thiosemicarbazones have utilized these descriptors to compare the reactivity of different derivatives. rsc.orgrsc.org For example, compounds with nitro substituents were found to be the "softest," indicating higher reactivity, while also possessing high electronegativity and electrophilicity index values, suggesting a strong ability to bind with biomolecules. rsc.orgrsc.org
Table 2: Key Global Reactivity Descriptors from DFT
| Descriptor | Formula | Interpretation |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules are less reactive. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. Softer molecules are more reactive. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
For the isatin-thiosemicarbazone class, QSAR models have been developed to predict activities such as cytotoxicity against cancer cells and antitubercular activity. nih.govscispace.com These models are built using a "training set" of compounds with known activities and then validated using a "test set."
A QSAR study on quinolinone-based thiosemicarbazones identified that descriptors like van der Waals volume, electron density, and electronegativity played a pivotal role in their anti-tuberculosis activity. nih.gov The resulting model showed good statistical significance (R² = 0.83), indicating a strong correlation between the selected descriptors and the observed biological activity. nih.gov Similarly, a QSAR model for isatin-β-thiosemicarbazones effectively predicted cytotoxicity with a cross-validated correlation coefficient of 0.85. scispace.com
These models can serve as effective tools for predicting the biological activity of new structures like this compound and for guiding the design of analogues with potentially enhanced potency. scispace.com
Development of Predictive Models for Biological Activity based on Molecular Descriptors
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are computationally generated to correlate the chemical structure of a compound with its biological activity. For isatin-thiosemicarbazone derivatives, these models are developed by calculating a range of molecular descriptors that quantify various aspects of the molecule's physicochemical properties. While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodology can be inferred from studies on analogous compounds. nih.govnih.gov
The development of such a model for this compound would involve the following steps:
Data Set Collection: A series of isatin-thiosemicarbazone analogs with experimentally determined biological activities (e.g., anticancer, antimicrobial) would be compiled.
Molecular Descriptor Calculation: A wide array of molecular descriptors would be calculated for each analog. These descriptors fall into several categories, including:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Geometrical Descriptors: 3D aspects of the molecule such as surface area and volume.
Quantum-Chemical Descriptors: Electronic properties like HOMO/LUMO energies, dipole moment, and partial charges derived from quantum mechanical calculations. rsc.org
Model Building and Validation: Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical equation that links the descriptors to the biological activity. The predictive power of the model is then rigorously validated. nih.gov
A study on thiosemicarbazone-indole compounds targeting prostate cancer cells utilized descriptors such as SHBd (a measure of hydrogen bond donors), SsCH3 (sum of E-state of -CH3 groups), JGI2 (a topological charge index), and RDF60p (Radial Distribution Function descriptor) to build a predictive QSAR model. nih.gov Such descriptors would be crucial in developing a predictive model for the biological activity of this compound and its derivatives.
Below is a table of commonly used molecular descriptors in the development of predictive models for thiosemicarbazone derivatives.
| Descriptor Category | Examples of Molecular Descriptors | Potential Influence on Biological Activity |
| Constitutional | Molecular Weight, Number of Hydrogen Bond Donors/Acceptors | Influences solubility, permeability, and drug-likeness. |
| Topological | Balaban Index, Wiener Index | Relates to molecular size, shape, and branching, affecting receptor binding. |
| Geometrical | Molecular Surface Area, Molecular Volume | Impacts how the molecule fits into a biological target's active site. |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Determines the molecule's reactivity and ability to participate in electronic interactions. |
Guiding the Rational Design of Novel Analogs
Computational approaches play a pivotal role in the rational design of novel analogs of this compound with potentially enhanced biological activity and improved pharmacokinetic profiles. nih.govresearchgate.net This process is guided by the understanding of the compound's structure-activity relationships, often elucidated from predictive models and molecular docking studies.
The rational design process for novel analogs of this compound would typically involve:
Scaffold Hopping and Modification: The core 5,7-dimethylisatin scaffold can be modified by introducing different substituents at various positions. For instance, the methyl groups at positions 5 and 7 could be replaced with other functional groups like halogens or methoxy (B1213986) groups to modulate lipophilicity and electronic properties.
Modification of the Thiosemicarbazone Moiety: The thiosemicarbazone side chain is a key pharmacophore. Modifications to the terminal amine (N4 position) can significantly impact biological activity. Introducing bulky or aromatic substituents at this position can enhance interactions with biological targets. scispace.com
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency or reduced toxicity. For example, the sulfur atom in the thiosemicarbazone moiety could be replaced with a selenium atom.
Molecular docking simulations are a key tool in this process. By docking proposed analogs into the active site of a known biological target (e.g., an enzyme or receptor), researchers can predict the binding affinity and orientation of the new molecules. This allows for the prioritization of analogs for synthesis and biological testing that are most likely to have the desired activity. For instance, in the design of new anticancer agents, analogs of this compound could be docked into the active site of enzymes like ribonucleotide reductase or topoisomerase to predict their inhibitory potential. nih.gov
In Silico Biological Activity Prediction and ADMET Studies
In silico tools are widely used to predict the biological activity spectrum and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates like this compound. scielo.brnih.govscielo.br These predictions are crucial for identifying potential liabilities early in the drug discovery process.
Biological Activity Prediction: Software programs can predict the likely biological activities of a compound based on its structural similarity to compounds with known activities. For this compound, these predictions might suggest potential activities such as anticancer, antiviral, or antibacterial properties, which are common for this class of compounds. nih.gov
ADMET Studies: A range of computational tools and web servers are available to predict the ADMET properties of a molecule. These predictions are based on models derived from large datasets of experimental data. A comprehensive in silico ADMET assessment for this compound would evaluate numerous parameters. scielo.brmdpi.com
Below is a table summarizing key ADMET parameters that would be predicted in an in silico study of this compound, with illustrative predicted values for a representative indole-thiosemicarbazone compound. scielo.br
| Parameter | Predicted Property | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Predicts good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Indicates the ability to cross the intestinal epithelial barrier. |
| P-glycoprotein Substrate | No | Suggests the compound is not likely to be pumped out of cells by efflux pumps. |
| Distribution | ||
| BBB Permeability | Low | Predicts limited ability to cross the blood-brain barrier. |
| Plasma Protein Binding | High | Indicates a significant portion of the drug would be bound to proteins in the blood. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP450 3A4 Inhibitor | No | Lower likelihood of interactions with drugs metabolized by this enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | Suggests potential for renal excretion. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Predicts a low likelihood of causing genetic mutations. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| Hepatotoxicity | Yes | Potential for liver toxicity. |
| Skin Sensitization | No | Low likelihood of causing an allergic skin reaction. |
These in silico predictions provide a valuable preliminary assessment of the drug-like properties of this compound, helping to guide further experimental studies. scielo.brnih.gov
Future Perspectives and Emerging Research Directions
Rational Design of Next-Generation 5,7-Dimethylisatin (B1329215), 3-thiosemicarbazone Analogs
The core structure of 5,7-Dimethylisatin, 3-thiosemicarbazone offers a versatile scaffold for chemical modification to enhance its biological activity and selectivity. Rational drug design, aided by computational modeling and structure-activity relationship (SAR) studies, is a critical future direction. The goal is to synthesize next-generation analogs with improved potency and more favorable pharmacological profiles.
Key strategies for analog design include:
Modification of the Isatin (B1672199) Ring: While the 5,7-dimethyl substitution is a defining feature, further alterations to the aromatic isatin core could be explored. The introduction of different electron-donating or electron-withdrawing groups at other available positions may influence the molecule's electronic properties and, consequently, its interaction with biological targets. researchgate.net Studies on related isatin-thiosemicarbazones have shown that substituents at the C5 position, such as a nitro group (NO2), can significantly increase biological activity. nih.gov
Substitution on the Thiosemicarbazone Moiety: The N(4) position of the thiosemicarbazone side chain is a prime site for modification. Attaching various aliphatic or aromatic groups can drastically alter the compound's lipophilicity, steric profile, and hydrogen-bonding capacity. This can lead to enhanced cell permeability and stronger binding to target proteins. For instance, the presence of a phenyl ring at the N4 position has been shown in related compounds to reduce toxic potential. nih.gov
Computational and Spectroscopic Approaches: Advanced techniques such as Density Functional Theory (DFT) calculations can play a vital role in predicting how structural changes will affect the electronic properties and antioxidant potential of new analogs. researchgate.netresearchgate.net These computational insights, combined with spectroscopic methods like NMR, help confirm the structure of synthesized compounds and guide further design iterations. mdpi.com Molecular docking studies can be employed to predict the binding affinity of newly designed analogs against specific biological targets, such as enzymes or receptors, thereby prioritizing the synthesis of the most promising candidates. nih.gov
Table 1: Potential Strategies for Analog Design
| Modification Strategy | Target Site | Potential Substituents | Desired Outcome |
|---|---|---|---|
| Isatin Ring Modification | Positions other than 5 and 7 | Halogens, Methoxy (B1213986) groups, Nitro groups | Enhanced target specificity, Increased potency |
| N(4) Substitution | Terminal nitrogen of thiosemicarbazone | Phenyl rings, Alkyl chains, Heterocyclic groups | Improved pharmacokinetic properties, Reduced toxicity |
| Metal Chelation | Thiosemicarbazone moiety | Copper (II), Palladium (II) | Formation of metallodrugs with novel mechanisms of action |
Exploration of Novel Therapeutic Targets and Pathways
While the anticancer activity of many thiosemicarbazones is often linked to the induction of reactive oxygen species (ROS) and subsequent apoptosis, a deeper understanding of the specific molecular targets of this compound is required. nih.gov Future research will likely focus on identifying and validating novel proteins and signaling pathways that are modulated by this compound.
Emerging areas of investigation include:
Enzyme Inhibition: Thiosemicarbazones are known to be potent inhibitors of various enzymes due to their ability to chelate metal ions essential for enzymatic function. A key target for this class of compounds is ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, making it a valuable target in cancer therapy. nih.gov Other potential enzyme targets for related compounds that warrant investigation include topoisomerase II and A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS5). mdpi.comnih.gov
DNA and Protein Interactions: Research on related compounds suggests that thiosemicarbazone derivatives can act as intercalating agents with DNA or bind to transport proteins like bovine serum albumin (BSA). nih.gov Investigating the potential of this compound to interact directly with DNA or key cellular proteins could reveal new mechanisms of action.
Targeted Cancer Pathways: As the understanding of cancer biology grows, so does the number of potential therapeutic targets. For example, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical driver of tumor angiogenesis. researchgate.net Designing thiosemicarbazone derivatives that can specifically inhibit such tyrosine kinase receptors is an active area of research and represents a promising future direction for developing targeted cancer therapies. researchgate.netnih.gov
Table 2: Potential Molecular Targets for Investigation
| Potential Target | Target Class | Associated Disease/Process | Rationale for Investigation |
|---|---|---|---|
| Ribonucleotide Reductase | Enzyme | Cancer | Known target for thiosemicarbazones; essential for DNA synthesis. nih.gov |
| Topoisomerase II | Enzyme | Cancer | Molecular docking studies suggest potential binding by thiosemicarbazones. nih.gov |
| ADAMTS5 | Enzyme | Inflammation, Arthritis | Computationally identified as a favorable target for novel thiosemicarbazone derivatives. mdpi.com |
| VEGFR2 | Tyrosine Kinase Receptor | Cancer (Angiogenesis) | A key driver of tumor growth and a target for modern anticancer drugs. researchgate.netnih.gov |
| DNA | Nucleic Acid | Cancer, Viral Infections | Potential for intercalation and disruption of DNA replication. nih.gov |
Synergistic Combinatorial Approaches with Existing Modalities
To maximize therapeutic impact and potentially overcome drug resistance, future research should explore combining this compound with existing treatment modalities. A synergistic approach, where the combined effect of two treatments is greater than the sum of their individual effects, could lead to more effective therapeutic strategies.
Potential combinatorial strategies include:
Combination with Chemotherapeutic Agents: The ability of thiosemicarbazones to induce apoptosis and inhibit DNA synthesis suggests they could work synergistically with traditional DNA-damaging chemotherapeutic agents. nih.gov This could allow for lower doses of the conventional drug, potentially reducing its associated toxicity.
Metal-Based Drug Combinations: An intriguing and rapidly developing area is the synthesis of metal complexes using thiosemicarbazone ligands. nih.gov Coordinating this compound with metals such as copper (Cu), ruthenium (Ru), or palladium (Pd) can create novel compounds with distinct chemical properties and biological activities. nih.gov These metal complexes often exhibit enhanced cytotoxicity against cancer cells compared to the ligand alone, acting through mechanisms like DNA binding and cleavage. nih.gov
Combination with Targeted Therapies: As novel targets for this compound are identified, there will be opportunities to combine it with other targeted drugs. For example, if the compound is found to disrupt a specific signaling pathway, it could be paired with another agent that inhibits a different node in the same or a parallel pathway, creating a powerful multi-pronged attack on cancer cells.
The exploration of these future perspectives—through rational analog design, novel target identification, and synergistic combinations—holds the key to unlocking the full therapeutic potential of this compound and its derivatives.
Q & A
Q. What are the optimal synthetic routes for preparing 5,7-Dimethylisatin, 3-thiosemicarbazone, and how do reaction conditions influence product yield?
Methodological Answer: The synthesis typically involves condensation of 5,7-dimethylisatin with thiosemicarbazide. Solvent choice significantly impacts regioselectivity and yield. For example, ethanol favors 3-thiosemicarbazone formation, while dimethylacetamide or acetic acid may promote ring-opening side products . Reaction monitoring via HPLC-MS is recommended to track intermediate formation and optimize stoichiometric ratios .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key techniques include:
- Melting point analysis (expected ~245°C for the parent isatin; deviations indicate impurities) .
- NMR spectroscopy to confirm substitution patterns at C-3 and C-5/7 positions.
- Mass spectrometry (e.g., ESI-MS) to verify molecular weight (expected m/z 175.063 for the isatin core) .
- HPLC with UV detection to assess purity, using C18 columns and acetonitrile/water gradients .
Q. What in vitro assays are recommended for initial evaluation of its antiviral activity?
Methodological Answer:
- Plaque reduction assays against poxviruses (e.g., vaccinia) or adenoviruses, with Methisazone (a structural analog) as a positive control .
- Cytotoxicity screening using MTT assays in Vero or HeLa cells to determine selectivity indices .
- Time-of-addition experiments to identify whether the compound acts prophylactically (pre-viral entry) or therapeutically (post-entry) .
Advanced Research Questions
Q. How do N-alkyl substitutions at the thiosemicarbazone moiety influence the compound's ability to overcome multidrug resistance (MDR) in cancer cells?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies show that N4-phenyl substitutions (e.g., 4'-nitrophenyl or 4'-tert-butylphenyl) enhance MDR1-selectivity by modulating interactions with P-glycoprotein (P-gp). These analogs reduce efflux, increasing intracellular accumulation .
- Fluorescent cytotoxicity assays (e.g., calcein-AM retention) quantify P-gp inhibition. Co-treatment with P-gp inhibitors like Tariquidar validates target engagement .
Q. What methodologies are used to assess the impact of this compound on P-glycoprotein-mediated drug efflux?
Methodological Answer:
- ATPase activity assays measure P-gp inhibition via luminescent detection of inorganic phosphate release. A decrease in ATP hydrolysis correlates with efflux blockade .
- Cellular accumulation studies using rhodamine-123 or doxorubicin in MDR1-overexpressing cell lines (e.g., KB-V1), analyzed via flow cytometry .
Q. How can crystallographic data inform the design of more potent analogs targeting viral polymerases?
Methodological Answer:
- X-ray crystallography of analogs (e.g., 1-isatin-4-(4'-nitrophenyl)-3-thiosemicarbazone) reveals shortened N4-C10 bond lengths in phenyl-substituted derivatives, enhancing π-π stacking with viral polymerase active sites .
- Docking simulations (e.g., AutoDock Vina) using resolved crystal structures (PDB IDs) predict binding affinities. Modifications at C-5/7 (methyl groups) improve hydrophobic interactions .
Q. How should researchers address contradictory data on antiviral efficacy between in vitro and clinical studies?
Methodological Answer:
- Pharmacokinetic profiling (e.g., plasma stability, protein binding) identifies bioavailability limitations. Methisazone, for instance, showed prophylactic efficacy in smallpox contacts but failed in established infections due to delayed administration .
- In vivo challenge models (e.g., neurovaccinia-infected mice) with controlled dosing regimens reconcile discrepancies. Monitoring viral load via qPCR and histopathology refines therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
